5-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide
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Overview
Description
5-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide is a synthetic organic compound It features a pyrazine ring substituted with a carboxamide group, a methyl group, and a cyclohexyl group linked to a pyridine moiety via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazine ring: Starting from appropriate precursors, the pyrazine ring can be synthesized through cyclization reactions.
Introduction of the carboxamide group: This can be achieved by reacting the pyrazine derivative with an amine under suitable conditions.
Attachment of the cyclohexyl group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction.
Ether linkage formation: The pyridine moiety can be attached to the cyclohexyl group through an etherification reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyridine ring.
Reduction: Reduction reactions could target the carboxamide group or the pyrazine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazine or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry
Synthesis of novel compounds:
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological assays: Testing its activity against various biological targets.
Medicine
Drug development: Potential as a lead compound for developing new pharmaceuticals.
Industry
Material science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide: Lacks the methyl group.
5-methyl-N-(cyclohexyl)pyrazine-2-carboxamide: Lacks the pyridine moiety.
Uniqueness
The presence of both the pyridine moiety and the methyl group in 5-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide may confer unique chemical and biological properties, making it distinct from similar compounds.
Properties
IUPAC Name |
5-methyl-N-(4-pyridin-2-yloxycyclohexyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-12-10-20-15(11-19-12)17(22)21-13-5-7-14(8-6-13)23-16-4-2-3-9-18-16/h2-4,9-11,13-14H,5-8H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSXPCQWMATPPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2CCC(CC2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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